molecular formula C9H14N4OS B11785240 (4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone

(4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone

Cat. No.: B11785240
M. Wt: 226.30 g/mol
InChI Key: ZIAJATLUABPKST-UHFFFAOYSA-N
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Description

(4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone is a synthetic compound that features a pyrazole ring substituted with an amino group and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone typically involves the reaction of 4-amino-1-methylpyrazole with thiomorpholine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane and may require the presence of a base like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiomorpholine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methylpyrazole: A precursor in the synthesis of (4-Amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone.

    Thiomorpholine derivatives:

Uniqueness

This compound is unique due to its combination of a pyrazole ring and a thiomorpholine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14N4OS

Molecular Weight

226.30 g/mol

IUPAC Name

(4-amino-1-methylpyrazol-3-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C9H14N4OS/c1-12-6-7(10)8(11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3

InChI Key

ZIAJATLUABPKST-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCSCC2)N

Origin of Product

United States

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